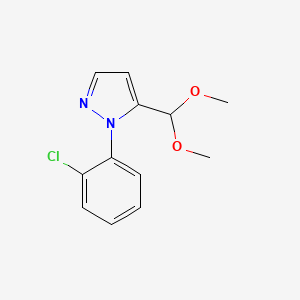

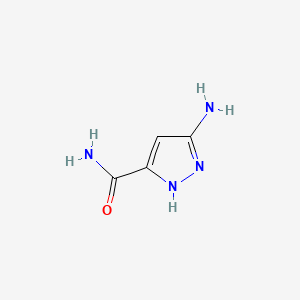

5-amino-1H-pyrazole-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“5-amino-1H-pyrazole-3-carboxamide” is a compound that has been used in the synthesis of 4H-3,1-Benzothiazinone analogs as antiproliferative agents against human cancer cell lines . It is also used in the storage of dark places, sealed in dry, 2-8C .

Synthesis Analysis

Pyrazole synthesis involves a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . A series of novel 1H-pyrazole-5-carboxamide compounds containing the phenyl thiazole moiety were designed and synthesized by a facile method . The coupling of carboxylic acid with amine in the presence of 1-hydroxybenzotriazole, N-(3-dimethyl-aminopropyl)-N′-ethylcarbodiimide hydrochloride, and N,N-diisopropylethylamine in DMF at room temperature, followed by the hydrolysis with LiOH·H2O in aqueous methanol at room temperature, and subsequent acidification with 1 M hydrochloric acid afforded compound 22 .

Molecular Structure Analysis

The molecular structure of “5-amino-1H-pyrazole-3-carboxamide” can be analyzed using 3D-QSAR based pharmacophore modeling, virtual screening, molecular docking, and molecular dynamics simulation studies .

Chemical Reactions Analysis

The chemical reactions involving “5-amino-1H-pyrazole-3-carboxamide” include a variety of reactions such as condensations of ketones, aldehydes, and hydrazine monohydrochloride .

科学的研究の応用

Medicinal Chemistry: Antituberculosis Agents

Pyrazole derivatives, including 5-amino-1H-pyrazole-3-carboxamide , have been extensively studied for their biological activities. One of the significant applications is in the development of antituberculosis agents. These compounds exhibit promising activity against Mycobacterium tuberculosis, the bacteria responsible for tuberculosis .

Antimicrobial and Antifungal Applications

The pyrazole core is known for its antimicrobial and antifungal properties. Research has shown that modifications to the pyrazole ring, such as the addition of the 5-amino-1H-pyrazole-3-carboxamide group, can enhance these properties, leading to the development of new antimicrobial and antifungal agents .

Anti-inflammatory and Analgesic Drugs

Pyrazole derivatives are also explored for their anti-inflammatory and analgesic effects. The structural features of 5-amino-1H-pyrazole-3-carboxamide make it a candidate for the synthesis of drugs that can potentially treat inflammatory conditions and provide pain relief .

Anticancer Research

The compound has been utilized in the design and synthesis of potential anticancer agents. Its ability to inhibit certain enzymes and receptors that are overexpressed in cancer cells makes it a valuable scaffold in anticancer drug design .

Antidiabetic Drug Development

In the field of antidiabetic drug development, 5-amino-1H-pyrazole-3-carboxamide derivatives have been identified as potential therapeutic agents. They are being investigated for their ability to modulate biological targets involved in diabetes .

Coagulation Factor Inhibition

The compound has been used as a lead structure for the development of inhibitors of coagulation factors, such as Factor XIa. These inhibitors are crucial in the management of thrombosis and related cardiovascular diseases .

Structure-Based Drug Design

5-amino-1H-pyrazole-3-carboxamide: serves as a key fragment in structure-based drug design, particularly in the development of pan-FGFR inhibitors. These inhibitors are important in the treatment of cancers with mutations in the FGFRs .

Synthesis of Heterocyclic Compounds

Apart from its medicinal applications, 5-amino-1H-pyrazole-3-carboxamide is also important in organic synthesis, especially in the construction of heterocyclic compounds. Its reactivity allows for the creation of diverse heterocyclic structures that are valuable in various chemical industries .

Safety and Hazards

作用機序

Target of Action

The primary target of 5-amino-1H-pyrazole-3-carboxamide is the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play a critical role in various cancers, and their aberrant activation has led to the development of several FGFR inhibitors .

Mode of Action

5-amino-1H-pyrazole-3-carboxamide interacts with FGFRs by covalently binding to them . This compound has been designed and synthesized as a novel pan-FGFR covalent inhibitor, targeting both wild-type and gatekeeper mutants of FGFRs .

Biochemical Pathways

The compound affects the FGFR pathway, which plays a crucial role in cell proliferation, differentiation, and angiogenesis . By inhibiting FGFRs, the compound can suppress the proliferation of cancer cells .

Pharmacokinetics

The compound’s structure, which includes nitrogen-containing aromatic heterocycles, is a common motif in a wide range of synthesized drugs , suggesting potential for good bioavailability.

Result of Action

The representative compound of 5-amino-1H-pyrazole-3-carboxamide derivatives demonstrated nanomolar activities against FGFR1, FGFR2, FGFR3, and FGFR2 V564F gatekeeper mutant in biochemical assays . It also strongly suppressed the proliferation of NCI–H520 lung cancer cells, SNU-16, and KATO III gastric cancer cells .

特性

IUPAC Name |

3-amino-1H-pyrazole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O/c5-3-1-2(4(6)9)7-8-3/h1H,(H2,6,9)(H3,5,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMTDSXQVNSXONV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1N)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-amino-1H-pyrazole-3-carboxamide | |

CAS RN |

1219743-26-6 |

Source

|

| Record name | 5-amino-1H-pyrazole-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2(1H)-one](/img/structure/B596547.png)

![7-Bromo-3-chlorobenzo[d]isoxazole](/img/structure/B596548.png)

![2-[2-(Cyclopropylmethoxy)-4,5-difluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B596555.png)